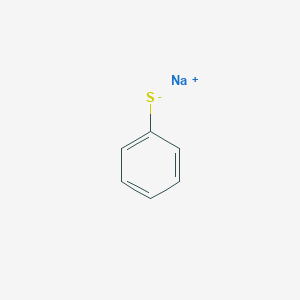

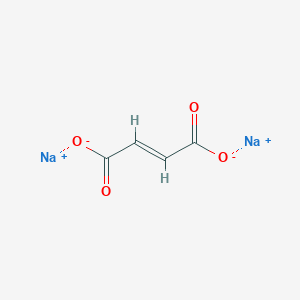

sodium;benzenethiolate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

sodium;benzenethiolate, also known as methyltrichlorosilane, is an organosilicon compound with the chemical formula CH₃SiCl₃. It is a colorless liquid with a sharp odor similar to hydrochloric acid. This compound is primarily used as a precursor for forming various cross-linked siloxane polymers .

準備方法

Synthetic Routes and Reaction Conditions: Methyltrichlorosilane is produced through the direct process of reacting chloromethane with elemental silicon in the presence of a copper catalyst at temperatures of at least 250°C . The reaction can be represented as: [ 2 \text{CH}_3\text{Cl} + \text{Si} \rightarrow (\text{CH}_3)_4-n\text{SiCl}_n + \text{other products} ]

Industrial Production Methods: In industrial settings, the production of methyltrichlorosilane involves optimizing the amount of metal catalyst to favor the formation of this compound over other products like dimethyldichlorosilane .

Types of Reactions:

Alcoholysis: Reaction with alcohols to form alkoxysilanes. For example, methanol converts it to trimethoxymethylsilane: [ \text{MeSiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{MeSi(OCH}_3)_3 + 3 \text{HCl} ]

Reduction: Reduction with alkali metals forms a highly crosslinked material called polymethylsilyne: [ n \text{MeSiCl}_3 + 3n \text{Na} \rightarrow [\text{MeSi}]_n + 3n \text{NaCl} ]

Common Reagents and Conditions:

Hydrolysis: Water

Alcoholysis: Methanol or other alcohols

Reduction: Alkali metals like sodium

Major Products:

Hydrolysis: Methylsilanetriol and hydrochloric acid

Alcoholysis: Trimethoxymethylsilane and hydrochloric acid

Reduction: Polymethylsilyne and sodium chloride

科学的研究の応用

Methyltrichlorosilane is extensively used in various fields:

Chemistry: As a precursor for synthesizing siloxane polymers and other organosilicon compounds.

Biology: Utilized in the modification of surfaces to create hydrophobic coatings.

Medicine: Employed in the development of biocompatible materials for medical devices.

Industry: Used in the production of silicone resins, adhesives, and sealants.

作用機序

The primary mechanism by which methyltrichlorosilane exerts its effects is through its reactivity with water and alcohols, leading to the formation of silanols and alkoxysilanes. These intermediates further condense to form cross-linked polymer networks, which are essential in creating various silicone-based materials .

類似化合物との比較

- Dimethyldichlorosilane (CH₃)₂SiCl₂

- Trimethylchlorosilane (CH₃)₃SiCl

Comparison:

- Dimethyldichlorosilane: Unlike methyltrichlorosilane, it has two methyl groups and two chlorine atoms attached to silicon. It is a major product in the industrial production of organosilicon compounds .

- Trimethylchlorosilane: Contains three methyl groups and one chlorine atom attached to silicon. It is less reactive compared to methyltrichlorosilane due to the presence of more methyl groups .

Methyltrichlorosilane is unique due to its high reactivity and ability to form highly cross-linked polymer networks, making it valuable in various industrial applications .

特性

IUPAC Name |

sodium;benzenethiolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWQDAUIUBVCDD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[S-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

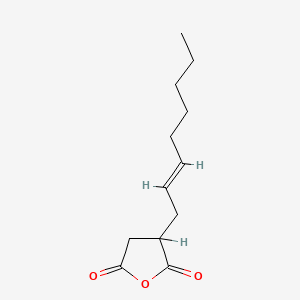

![[(1R,2R)-2-azaniumylcyclohexyl]azanium;(2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B7801580.png)